molecular formula C12H12O3 B1600076 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde CAS No. 119198-88-8

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

Cat. No.: B1600076
CAS No.: 119198-88-8
M. Wt: 204.22 g/mol
InChI Key: IBNLLMKGXOOWHH-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde: is an organic compound with the molecular formula C12H12O3. It is characterized by the presence of three aldehyde groups attached to a benzene ring substituted with three methyl groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including the production of dyes, pigments, and other organic materials .

Mechanism of Action

Target of Action

It is commonly used as an important intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Biochemical Pathways

Given its role as an intermediate in organic synthesis , it may be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to produce.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde . For instance, temperature and pH could affect its reactivity and stability. Additionally, the presence of other compounds in the reaction environment could influence its efficacy and the nature of its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde is typically synthesized through the oxidation of 2,4,6-trimethylbenzene-1,3,5-triamine. The oxidation can be carried out using oxidizing agents such as oxygen or hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in facilities equipped with advanced oxidation and purification technologies .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde is unique due to its specific substitution pattern and the presence of three reactive aldehyde groups. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNLLMKGXOOWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C=O)C)C=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471329
Record name 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119198-88-8
Record name 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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